molecular formula C17H16N2OS B15152446 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B15152446
M. Wt: 296.4 g/mol
InChI Key: KTZWGALUUJTUBB-UHFFFAOYSA-N
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Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring system in this compound makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives, including 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone, involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with various molecular targets. The benzimidazole ring system allows the compound to interact with enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethanone moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C17H16N2OS/c1-2-19-15-11-7-6-10-14(15)18-17(19)21-12-16(20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

KTZWGALUUJTUBB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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